Valsartan-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

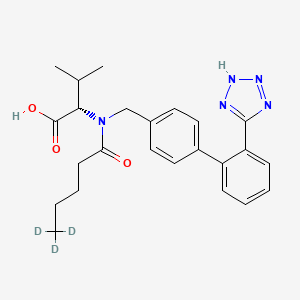

IUPAC Name |

(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-MVTYLIICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331908-02-1 | |

| Record name | (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Valsartan-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan-d3 is the deuterated analog of Valsartan, a potent and selective angiotensin II receptor blocker (ARB). It is widely utilized as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Valsartan in biological matrices. The substitution of three hydrogen atoms with deuterium atoms on the terminal methyl group of the pentanoyl moiety provides a distinct mass difference for mass spectrometry-based detection, without significantly altering the physicochemical properties of the molecule. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and its mechanistic pathway.

Physicochemical Properties

The core physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated form, Valsartan, are also provided for comparison, as the deuteration at a non-labile position is not expected to significantly alter most of these properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-3-methyl-2-(pentanoyl{[2'-(1H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)butanoic acid-d3 | [1] |

| Synonyms | CGP 48933-d3, Diovan-d3 | [2][3] |

| CAS Number | 1331908-02-1 | [1][2] |

| Molecular Formula | C₂₄H₂₆D₃N₅O₃ | [2][4] |

| Molecular Weight | 438.54 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 84-89 °C | [5] |

| Boiling Point | 684.9 ± 65.0 °C (Predicted for Valsartan) | [6][7] |

| Storage Conditions | 2-8°C, protect from moisture | [1][8] |

| Stability | Stable under recommended storage conditions. | [9] |

Table 2: Solubility of Valsartan

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | Sparingly soluble | Ambient | [9] |

| Ethanol | Soluble | Ambient | [9] |

| Methanol | Soluble | Ambient | [9] |

| Dimethyl Sulfoxide (DMSO) | Soluble (~30 mg/mL) | Ambient | [9] |

| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | Ambient | [9] |

| Acetonitrile | Soluble | Ambient | [9] |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Ambient | [9] |

Mechanism of Action: Angiotensin II Receptor Blockade

Valsartan, and by extension this compound, exerts its therapeutic effect by selectively antagonizing the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. By blocking the AT1 receptor, Valsartan prevents Angiotensin II from binding and initiating a cascade of downstream signaling events that lead to vasoconstriction, aldosterone release, and sodium and water retention.[10][11] This ultimately results in vasodilation and a reduction in blood pressure.

Signaling Pathway of Angiotensin II and its Blockade by Valsartan

Caption: Angiotensin II signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively published in peer-reviewed literature, as they are often proprietary. However, general methods for the synthesis of Valsartan and the principles of deuterium labeling can be described. Similarly, analytical methods are often developed and validated in-house by pharmaceutical companies and contract research organizations. The following sections provide representative protocols based on available literature for the non-deuterated compound and general analytical practices.

Synthesis and Purification

The synthesis of Valsartan is a multi-step process. A common route involves the coupling of (S)-valine methyl ester with a protected biphenyl derivative, followed by acylation and formation of the tetrazole ring.[12][13] The introduction of the deuterium label in this compound is typically achieved by using a deuterated starting material, such as d3-valeryl chloride, during the acylation step.

Purification: Crude Valsartan is often purified by recrystallization.

-

Protocol: Recrystallization of Valsartan [14][15][16]

-

Dissolve the crude Valsartan in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) at an elevated temperature (e.g., 45-50°C) to achieve a supersaturated solution.

-

Slowly cool the solution to room temperature or below (e.g., 0-5°C) to induce crystallization.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a cold, non-polar solvent (e.g., heptane) to remove residual impurities.

-

Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50°C).

-

Analytical Methods

HPLC is a standard method for assessing the purity and potency of Valsartan and its deuterated analog.

-

Illustrative HPLC Method for Valsartan Analysis [17][18][19]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M sodium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical ratio could be 58:42 (v/v) aqueous:organic.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 273 nm.

-

Sample Preparation:

-

Accurately weigh a known amount of this compound standard or sample.

-

Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution.

-

Dilute the stock solution with the mobile phase to the desired concentration for analysis.

-

-

Injection Volume: 20 µL.

-

LC-MS/MS is the primary technique for the quantification of Valsartan in biological samples, where this compound serves as the internal standard.

-

General LC-MS/MS Protocol for Valsartan Quantification

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC method, using a C18 column and a mobile phase consisting of a buffer and organic solvent.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), often in negative or positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Valsartan: Precursor ion (e.g., m/z 434.2) to product ion (e.g., m/z 291.2).

-

This compound: Precursor ion (e.g., m/z 437.2) to product ion (e.g., m/z 294.2).

-

-

-

Sample Preparation (from plasma):

-

To a known volume of plasma, add a known amount of this compound internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

-

Evaporate the supernatant or SPE eluate to dryness and reconstitute in the mobile phase for injection.

-

-

NMR is a powerful tool for structural elucidation and purity confirmation.

-

NMR Analysis Workflow for this compound

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the terminal methyl protons of the pentanoyl group compared to the spectrum of non-deuterated Valsartan would confirm deuteration.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The carbon signals of the deuterated methyl group will show a characteristic splitting pattern due to C-D coupling.

-

2D NMR: Techniques like COSY, HSQC, and HMBC can be used for complete structural assignment and to confirm the position of the deuterium labels.[20]

-

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

This compound is an essential tool for the accurate quantification of Valsartan in research and clinical settings. Its physicochemical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an ideal internal standard. This guide has provided a detailed summary of its known properties, the mechanism of action of the parent compound, and representative experimental protocols for its synthesis, purification, and analysis. While specific, detailed proprietary methods are not publicly available, the information presented here offers a solid foundation for researchers and drug development professionals working with this important isotopically labeled compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. hexonsynth.com [hexonsynth.com]

- 5. This compound CAS#: 1331908-02-1 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Valsartan CAS#: 137862-53-4 [m.chemicalbook.com]

- 8. Valsartan (Diovan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Valsartan? [synapse.patsnap.com]

- 12. Valsartan synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis of valsartan via decarboxylative biaryl coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. CN102391200A - Preparation method of high purity valsartan - Google Patents [patents.google.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. phenomenex.com [phenomenex.com]

- 19. sphinxsai.com [sphinxsai.com]

- 20. Valsartan and the renin-angiotensin-aldosterone system: blood pressure control and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Valsartan-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Valsartan-d3, an isotopically labeled version of the widely used antihypertensive drug, Valsartan. This document details the chemical processes involved, including the preparation of the deuterated precursor, the multi-step synthesis of the core molecule, and the final purification methods. All quantitative data is summarized for clarity, and experimental protocols are described in detail.

Introduction

Valsartan is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension and heart failure.[1] Isotropically labeled compounds like this compound are crucial tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis by mass spectrometry.[2] The deuterium atoms in this compound are located on the N-pentanoyl side chain, a modification that imparts a specific mass shift without significantly altering its chemical properties.

Synthesis of this compound

The synthesis of this compound follows the established routes for non-deuterated Valsartan, with the key difference being the introduction of a deuterated N-pentanoyl group. This is typically achieved by using a deuterated valeryl chloride precursor in the N-acylation step.

Synthesis of the Deuterated Precursor: Pentanoyl-d3-chloride

The synthesis of the deuterated acylating agent is a critical first step. While various deuterated pentanoyl chlorides can be synthesized, for this compound, a pentanoyl chloride with three deuterium atoms is required. A common strategy involves the deuteration of a suitable precursor followed by conversion to the acid chloride.

A general approach involves the deuteration of pentanoic acid at specific positions through hydrogen-deuterium exchange reactions, often catalyzed by a metal such as palladium in the presence of D₂O, followed by chlorination.[2][3]

Experimental Protocol: Synthesis of Pentanoyl-d3-chloride

-

Deuteration of a Pentanoic Acid Derivative: A suitable pentanoic acid derivative is subjected to a hydrogen-deuterium exchange reaction. This can be achieved using various methods, including acid or base catalysis in the presence of a deuterium source like D₂O, or through metal-catalyzed exchange reactions. The specific conditions would be optimized to achieve deuteration at the desired positions of the pentanoyl chain.

-

Chlorination: The resulting deuterated pentanoic acid is then converted to the corresponding acyl chloride. A standard method for this conversion is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

| Step | Reagents & Conditions | Expected Product |

| 1 | Pentanoic acid derivative, Deuterium source (e.g., D₂O), Catalyst (e.g., Pd/C) | Pentanoic acid-d3 |

| 2 | Pentanoic acid-d3, Thionyl chloride (SOCl₂) or Oxalyl chloride | Pentanoyl-d3-chloride |

Multi-step Synthesis of the this compound Core

The synthesis of the Valsartan core structure involves several key transformations, with the Suzuki-Miyaura cross-coupling and Negishi reactions being prominent methods for constructing the characteristic biphenyl scaffold.[4][5] The following scheme outlines a common synthetic pathway.

Mandatory Visualization: Synthesis Pathway of this compound

Caption: General synthetic pathway for this compound.

Experimental Protocols: Key Synthetic Steps

The following protocols are adapted from established syntheses of non-deuterated Valsartan and are applicable to the synthesis of this compound with the use of the deuterated precursor.

Step 1: N-Alkylation of L-Valine Methyl Ester

L-valine methyl ester is reacted with a suitable biphenyl derivative, such as 4-bromomethyl-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl, to form the secondary amine intermediate.

| Parameter | Value/Condition |

| Reactants | L-Valine methyl ester hydrochloride, 4-Bromomethyl-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl, Base (e.g., Triethylamine) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Work-up | Aqueous wash, extraction with organic solvent, drying, and concentration |

| Yield | ~95% [5] |

Step 2: N-Acylation with Pentanoyl-d3-chloride

The intermediate from Step 1 is acylated with the previously synthesized Pentanoyl-d3-chloride to introduce the deuterated side chain.

| Parameter | Value/Condition |

| Reactants | Intermediate 1, Pentanoyl-d3-chloride, Base (e.g., Triethylamine) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C |

| Reaction Time | 1 hour |

| Work-up | Aqueous wash, extraction with organic solvent, drying, and concentration |

| Yield | High (typically >90%) |

Step 3: Deprotection of the Tetrazole Group

The trityl protecting group on the tetrazole ring is removed under acidic conditions.

| Parameter | Value/Condition |

| Reactant | Protected this compound Methyl Ester |

| Reagent | Acid (e.g., HCl in an organic solvent) |

| Solvent | Methanol/Acetone |

| Temperature | Room temperature |

| Reaction Time | Several hours |

| Work-up | Neutralization, extraction, and concentration |

| Yield | High |

Step 4: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding crude this compound.

| Parameter | Value/Condition |

| Reactant | This compound Methyl Ester |

| Reagent | Base (e.g., NaOH or KOH) |

| Solvent | Methanol/Water |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Work-up | Acidification to precipitate the product, filtration, and washing |

| Yield | ~95% [6] |

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, and stereoisomers to achieve the high purity required for its intended use. Crystallization is the most common method for the purification of Valsartan.

Mandatory Visualization: Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol: Purification by Crystallization

The choice of solvent system is critical for effective purification and obtaining the desired polymorphic form of Valsartan.

| Parameter | Value/Condition |

| Starting Material | Crude this compound |

| Solvent Systems | - Ethyl acetate/Hexane (1:1) - Alcoholic solvent-ester solvent system (e.g., Methanol/Ethyl acetate) |

| Procedure | 1. Dissolve crude this compound in the chosen solvent or solvent mixture at an elevated temperature. 2. Cool the solution slowly to induce crystallization. 3. Filter the resulting crystals. 4. Wash the crystals with a suitable solvent (e.g., an aliphatic hydrocarbon like n-heptane) to remove residual impurities. 5. Dry the purified product under vacuum. |

| Purity Achieved | >99% |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Results for this compound |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound (C₂₄H₂₆D₃N₅O₃, MW: 438.54). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation. | ¹H NMR will show a reduced integration in the signals corresponding to the deuterated positions on the pentanoyl chain. ²H NMR will show signals at the positions of deuterium incorporation. |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical and stereochemical purity. | A single major peak indicating high purity, with retention time similar to non-deuterated Valsartan. Chiral HPLC can be used to determine the enantiomeric purity. |

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The key to the synthesis is the preparation and use of a deuterated pentanoyl chloride. The purification, primarily achieved through crystallization, is crucial for obtaining a final product of high purity suitable for its application as an internal standard in sensitive bioanalytical methods. This guide provides a foundational understanding of the core chemical principles and experimental methodologies involved in the production of this important research tool.

References

- 1. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]

- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Pentanoyl-d9 chloride [smolecule.com]

- 4. d-nb.info [d-nb.info]

- 5. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valsartan synthesis - chemicalbook [chemicalbook.com]

The Gold Standard: Valsartan-d3 as an Internal Standard in Quantitative Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Valsartan-d3 as an internal standard in the quantitative bioanalysis of valsartan. This document will delve into the core principles of isotopic labeling, detail experimental protocols, present quantitative data from validated methods, and illustrate key processes through diagrams.

Introduction: The Role of Internal Standards in Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, precision and accuracy are paramount. However, variability can be introduced at multiple stages, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer source. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical workflow. By calculating the peak area ratio of the analyte to the internal standard, variations introduced during the analytical process can be effectively normalized, leading to more accurate and reliable quantification.[1][2]

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[3] A deuterated internal standard, such as this compound, is a form of the analyte (valsartan) where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[4] This substitution results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard. Crucially, the physicochemical properties of the deuterated standard are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[5] This co-elution and similar ionization response allow the SIL-IS to compensate effectively for matrix effects and other sources of variability.[6]

Therapeutic Mechanism of Action of Valsartan

Before delving into the analytical application of this compound, it is essential to understand the therapeutic mechanism of valsartan itself. Valsartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure, heart failure, and diabetic kidney disease.[7] It acts on the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[8]

The RAAS pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[9][10] Angiotensin II binds to the AT1 receptor, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and ultimately, an increase in blood pressure.[11] Valsartan selectively blocks the AT1 receptor, thereby inhibiting the actions of angiotensin II, resulting in vasodilation and reduced blood pressure.[12][13]

Figure 1: Valsartan's action on the RAAS pathway.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not biological but analytical. Its efficacy is rooted in its structural and chemical similarity to valsartan.

-

Co-elution: During liquid chromatography, this compound exhibits nearly identical retention times to valsartan, meaning they elute from the chromatography column at the same time. This is critical for correcting for matrix effects that can suppress or enhance the ionization of the analyte at a specific point in the chromatogram.

-

Similar Ionization Efficiency: In the mass spectrometer's ion source (typically electrospray ionization, ESI), this compound ionizes with the same efficiency as valsartan. This ensures that any fluctuations in the ionization process affect both the analyte and the internal standard to the same extent.

-

Mass Differentiation: The three deuterium atoms in this compound give it a mass-to-charge ratio (m/z) that is three units higher than that of valsartan. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously without interference.

By adding a fixed amount of this compound to every sample, a ratio of the peak area of valsartan to the peak area of this compound is calculated. This ratio is then used to determine the concentration of valsartan in the unknown sample by plotting it against a calibration curve prepared with known concentrations of valsartan and the same fixed concentration of this compound. This ratiometric approach corrects for variations in sample handling and instrument response.

Figure 2: Analytical workflow using this compound.

Experimental Protocols

The following are representative protocols for the quantification of valsartan in human plasma using this compound as an internal standard, based on published literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up.[1][14][15]

-

To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., 600 ng/mL in acetonitrile:water).[14]

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[14]

-

Vortex the mixture for 10 minutes.[14]

-

Centrifuge the samples at 2,500 x g for 10 minutes to pellet the precipitated proteins.[14]

-

Transfer 100 µL of the supernatant to a clean well in a 96-well plate.[14]

-

Add 100 µL of acetonitrile:water (1:1, v/v) to the supernatant.[14]

-

Vortex the plate for 5 minutes.

-

Inject an aliquot (e.g., 3 µL) into the LC-MS/MS system for analysis.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize typical LC and MS parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Ultimate® XB-C18 (2.1 x 50 mm, 3.5 µm)[14] |

| Mobile Phase A | 5 mM Ammonium Acetate and 0.1% Formic Acid in Water[14] |

| Mobile Phase B | Acetonitrile[14] |

| Flow Rate | 0.4 mL/min[16] |

| Injection Volume | 3 µL[14] |

| Column Temperature | 30°C[17] |

| Run Time | 3.0 - 3.5 minutes[4][18] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[14][17][19] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Valsartan) | m/z 436.4 → 235.2[14] (Positive); m/z 434.10 -> 179.10[19] (Negative) |

| MRM Transition (this compound) | m/z 439.5 → 294.2[14][16] (Positive) |

| Dwell Time | ~200 ms |

Quantitative Data and Method Validation

A robust bioanalytical method must be validated to ensure its accuracy, precision, and reliability. The following tables present representative validation data for an LC-MS/MS method for valsartan using this compound as the internal standard.

Table 3: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Valsartan | 5.00 - 10,000 | > 0.99[14] |

| Valsartan | 50.2 - 6018.6 | ≥ 0.995[19] |

| Valsartan | 0.5 - 5000 | Not specified, but validated[18] |

Table 4: Intra- and Inter-Day Precision and Accuracy

| Analyte | QC Level | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) | Reference |

| Valsartan | LQC, MQC, HQC | 2.4 - 7.5 | 98 - 109 | Not specified | Not specified | [18] |

| Valsartan | LQC, MQC, HQC | 3.46 - 8.33 | 93.53 - 107.13 | 5.85 - 7.05 | 95.26 - 104.0 | [2][20] |

| Valsartan | LQC, MQC, HQC | Not specified | 105.68 - 114.22 | Not specified | 98.41 - 108.16 | [19] |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.

Table 5: Recovery

| Analyte | Concentration Level | Mean Recovery (%) | Reference |

| Valsartan | LQC, MQC, HQC | 86.9 | [11] |

| Valsartan-d9 (similar to d3) | N/A | 86.7 | [11] |

| Valsartan | N/A | 81.4 | [2] |

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of valsartan. Its mechanism of action is analytical, leveraging its near-identical physicochemical properties to the parent drug to correct for variability inherent in the LC-MS/MS workflow. By co-eluting and exhibiting similar ionization behavior, while being distinguishable by mass, this compound enables the development of highly accurate, precise, and robust quantitative methods. The detailed protocols and validation data presented in this guide underscore its suitability and widespread application in clinical and pharmaceutical research, ensuring reliable data for pharmacokinetic studies and therapeutic drug monitoring.

References

- 1. Rapid determination of valsartan in human plasma by protein precipitation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 4. An LC-MS/MS Method for Determination of Triple Drugs Combination ...: Ingenta Connect [ingentaconnect.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. hrpub.org [hrpub.org]

- 7. researchgate.net [researchgate.net]

- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. acgpubs.org [acgpubs.org]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 18. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

The Role of Valsartan-d3 in Advancing Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research, the pursuit of accurate and reliable analytical data is paramount. The development of novel therapeutics and the characterization of their pharmacokinetic profiles demand methodologies that can ensure precision and reproducibility. This technical guide delves into the critical role of Valsartan-d3, a deuterated analog of the widely prescribed antihypertensive drug Valsartan, in enhancing the robustness of bioanalytical assays. Its primary application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification has become an indispensable tool for researchers. This document provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their drug development endeavors.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In pharmacokinetic and drug metabolism studies, the precise measurement of drug concentrations in biological matrices is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1] The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, in conjunction with LC-MS/MS, is widely recognized as the gold standard for bioanalysis.[1] Deuterated standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2][3] This substitution results in a compound that is chemically identical to the analyte but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[1]

The key advantage of using a deuterated internal standard like this compound is its ability to co-elute with the unlabeled analyte (Valsartan) during chromatographic separation. This co-elution ensures that any variations encountered during sample preparation, such as extraction losses, and matrix effects, like ion suppression or enhancement in the mass spectrometer, affect both the analyte and the internal standard equally.[1][4] This normalization leads to more accurate and precise quantification of the drug in complex biological samples.

Quantitative Analysis: The Impact of this compound

The use of a deuterated internal standard significantly improves the quality of bioanalytical data. The following tables summarize key parameters from studies utilizing deuterated standards for the quantification of Valsartan, highlighting the precision and linearity achieved.

| Parameter | Valsartan | Internal Standard | Value | Reference |

| Linear Range | Valsartan | Valsartan-D9 | 0.50 – 20000.00 ng/mL | [5] |

| Intra-run Precision (%CV) | Valsartan | Valsartan-D9 | 1.3 to 2.5% | [5] |

| Inter-run Precision (%CV) | Valsartan | Valsartan-D9 | 2.1 to 3.2% | [5] |

| Overall Recovery | Valsartan | Valsartan-D9 | 86.9% | [5] |

| Overall Recovery | Valsartan-D9 | - | 86.7% | [5] |

| Parameter | Value |

| Linear Range | 5, 10, 50, 200, 1,000, and 5,000 ng/mL |

| Quality Control Samples | 20, 500, and 4,000 ng/mL |

| Internal Standard Concentration | 150 ng/mL |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the quantification of Valsartan in biological matrices using this compound as an internal standard, based on common practices in the field.

Sample Preparation: Protein Precipitation

This protocol outlines a common and rapid method for extracting Valsartan from plasma samples.

-

Aliquoting: Transfer a precise volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a known concentration) to each plasma sample, except for the blank matrix samples.

-

Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new set of tubes or a 96-well plate for analysis.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to increase concentration and improve compatibility with the LC system.

LC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of Valsartan and this compound.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation (e.g., Zorbax-SB C18, 75 × 4.6 mm, 3.5 μm or Thermo Hypurity C18, 4.6mm x 150 mm, 5.0 µm).[5]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Injection Volume: A small volume, typically 5-20 µL, of the prepared sample is injected onto the column.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) is commonly used, and it can be operated in either positive or negative ion mode. For Valsartan, negative ion mode is often employed.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

MRM Transitions:

-

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagram, generated using the DOT language, illustrates a typical bioanalytical workflow for the quantification of Valsartan using this compound.

References

Valsartan-d3: A Technical Guide for Hypertension and Heart Failure Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Valsartan-d3, a deuterated form of the angiotensin II receptor blocker (ARB) Valsartan. While Valsartan is a widely prescribed medication for hypertension and heart failure, this compound's primary role in research is not as a therapeutic agent itself, but as a crucial tool for the precise quantification of Valsartan in biological matrices. Its use as a stable isotope-labeled internal standard in pharmacokinetic and pharmacodynamic studies is pivotal for accurate drug development and clinical monitoring.

Introduction to Valsartan and the Role of Deuteration

Valsartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and a decrease in cardiovascular stress, making it an effective treatment for hypertension and heart failure.[1]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a technique used in pharmaceutical research to create stable isotope-labeled compounds.[2] These deuterated analogs are chemically almost identical to the parent drug but have a higher mass. This mass difference allows them to be distinguished from the non-deuterated drug by mass spectrometry, making them ideal internal standards for quantitative bioanalysis.[2][3] this compound is the deuterium-labeled version of Valsartan and is widely used for this purpose in research settings.[4]

Mechanism of Action of Valsartan

Valsartan's mechanism of action is central to its therapeutic efficacy in hypertension and heart failure. The renin-angiotensin-aldosterone system (RAAS) plays a key role in regulating blood pressure and fluid balance. Angiotensin II, a potent vasoconstrictor, is a primary component of this system. Valsartan selectively antagonizes the AT1 receptor, preventing angiotensin II from binding and initiating its physiological effects. This blockade results in vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure and a reduction in the cardiac workload.[1]

References

- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Valsartan-d3 in Advancing Diabetic Nephropathy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy remains a leading cause of end-stage renal disease worldwide. The renin-angiotensin-aldosterone system (RAAS) is a cornerstone in its pathophysiology, making RAAS inhibitors like valsartan critical in its management. This technical guide delves into the pivotal, yet often understated, role of Valsartan-d3, a deuterated isotopologue of valsartan, in the research and development of therapies for diabetic nephropathy. While not a therapeutic agent itself, this compound is indispensable for the accurate quantification of valsartan in biological matrices, a fundamental requirement for pharmacokinetic and pharmacodynamic (PK/PD) studies that underpin our understanding of the drug's efficacy and safety in this patient population. This guide will explore the mechanism of action of valsartan, the critical role of this compound as an internal standard, and provide detailed experimental protocols and data presentation for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Challenge of Diabetic Nephropathy and the Promise of RAAS Inhibition

Diabetic nephropathy is a serious microvascular complication of diabetes mellitus, characterized by progressive kidney damage that can lead to end-stage renal disease.[1][2] The pathogenesis is complex, involving hyperglycemia-induced hemodynamic and metabolic changes that activate the RAAS.[1][3] Angiotensin II, the primary effector of the RAAS, plays a significant role in the development and progression of diabetic nephropathy through both hemodynamic and non-hemodynamic mechanisms.[3][4][5] It causes vasoconstriction of the efferent arterioles, leading to increased intraglomerular pressure, and also promotes inflammation, fibrosis, and oxidative stress in the kidneys.[3][5]

Valsartan, an angiotensin II receptor blocker (ARB), selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby mitigating its detrimental effects.[6] This leads to reduced blood pressure, decreased proteinuria, and a slowing of the progression of renal disease in patients with type 2 diabetes.[6][7][8]

The Indispensable Role of this compound in Research

In the realm of drug development and clinical research for diabetic nephropathy, the accurate measurement of valsartan concentrations in biological samples such as plasma is paramount. This is where this compound plays a crucial role. As a stable, isotopically labeled version of valsartan, it serves as an ideal internal standard for quantitative analysis by LC-MS/MS.[9][10][11][12]

Why is an Internal Standard Necessary?

During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and the LC-MS/MS analysis, variations can occur that affect the final measurement. These can include:

-

Loss of analyte during sample processing.

-

Variations in injection volume.

-

Ion suppression or enhancement in the mass spectrometer source.

By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same processing and analytical variations as the unlabeled valsartan. The ratio of the analytical signal of valsartan to that of this compound is then used for quantification. This ratiometric measurement corrects for any variations, leading to highly accurate and precise results.

Mechanism of Action of Valsartan in Diabetic Nephropathy

Valsartan exerts its renoprotective effects primarily by blocking the AT1 receptor, which in turn inhibits the downstream signaling pathways activated by angiotensin II. This multifaceted mechanism is crucial in mitigating the progression of diabetic nephropathy.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. In diabetic nephropathy, this system is often overactivated.

Angiotensin II and TGF-β Signaling in Renal Fibrosis

Angiotensin II is a potent inducer of transforming growth factor-beta (TGF-β), a key cytokine in the pathogenesis of renal fibrosis.[4][13] TGF-β stimulates the production of extracellular matrix proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis, hallmarks of diabetic nephropathy.[2][14][15] Valsartan, by blocking the AT1 receptor, inhibits the Angiotensin II-mediated upregulation of TGF-β, thereby reducing renal fibrosis.[7][16]

Experimental Protocols: Quantification of Valsartan using this compound

The following sections provide a generalized, yet detailed, protocol for the quantification of valsartan in human plasma using this compound as an internal standard via LC-MS/MS.

Materials and Reagents

-

Valsartan reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting valsartan from plasma.

Detailed Steps:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of valsartan and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, ramp to 95% B, hold, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Valsartan) | m/z 434.2 → 179.1[11][17] |

| MRM Transition (this compound) | m/z 437.2 → 179.1[11] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of valsartan to this compound against the known concentrations of valsartan standards. The concentration of valsartan in the unknown samples is then determined from this curve using the measured peak area ratio.

Table 3: Example Calibration Curve Data

| Valsartan Conc. (ng/mL) | Valsartan Peak Area | This compound Peak Area | Peak Area Ratio (Valsartan/Valsartan-d3) |

| 5 | 1,250 | 25,000 | 0.05 |

| 10 | 2,550 | 25,500 | 0.10 |

| 50 | 12,600 | 25,200 | 0.50 |

| 200 | 50,400 | 25,200 | 2.00 |

| 1000 | 251,000 | 25,100 | 10.00 |

| 5000 | 1,255,000 | 25,100 | 50.00 |

Pharmacokinetic Data from Valsartan Studies

The use of robust analytical methods, enabled by this compound, has allowed for the detailed characterization of valsartan's pharmacokinetics.

Table 4: Pharmacokinetic Parameters of Valsartan (80 mg single dose, fasted state)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 3156 ± 869 | [18] |

| Tmax (h) | 3.67 ± 0.98 | [18] |

| AUC0-24h (ng·h/mL) | 20181 ± 3535 | [18] |

| t1/2 (h) | 6.72 ± 1.25 | [18] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Conclusion

This compound is a critical tool in the arsenal of researchers and drug developers working to combat diabetic nephropathy. While it does not have a direct therapeutic effect, its role as an internal standard in bioanalytical methods is fundamental to generating the high-quality pharmacokinetic and pharmacodynamic data necessary for understanding and optimizing valsartan therapy. The detailed protocols and data presented in this guide underscore the importance of such tools in the rigorous scientific investigation of treatments for diabetic kidney disease. The continued use of stable isotope-labeled standards like this compound will be essential for the development of new and improved therapies for this devastating complication of diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling Pathways Involved in Diabetic Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the renin angiotensin system in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of angiotensin II in diabetic nephropathy: emphasis on nonhemodynamic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Angiotensin II in the Development of Nephropathy and Podocytopathy of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Valsartan slows the progression of diabetic nephropathy in db/db mice via a reduction in podocyte injury, and renal oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. anatoljcardiol.com [anatoljcardiol.com]

- 9. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An LC-MS/MS Method for Determination of Triple Drugs Combination ...: Ingenta Connect [ingentaconnect.com]

- 11. synapse.koreamed.org [synapse.koreamed.org]

- 12. researchgate.net [researchgate.net]

- 13. Role of angiotensin II in diabetic nephropathy. | Semantic Scholar [semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. TGF-beta in diabetic kidney disease: role of novel signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 18. Determination of Valsartan in Human Plasma by LC-MS/MS in Pharmacokinetic Study of Valsartan Tablets at the Fasted and Fed States [journal11.magtechjournal.com]

Valsartan-d3: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Valsartan-d3, a deuterated internal standard crucial for the accurate quantification of the widely used antihypertensive drug, Valsartan, in various biological matrices. This document outlines the critical quality attributes, analytical methodologies, and data interpretation necessary for researchers, scientists, and drug development professionals working with this stable isotope-labeled compound.

Understanding the Certificate of Analysis

A Certificate of Analysis for this compound is a formal document that confirms the identity, quality, and purity of a specific batch of the material. It is a critical component of quality control, ensuring that the compound is suitable for its intended analytical applications.[1][2] The CoA provides a summary of the tests performed, the established specifications, and the actual results obtained for the batch.

The following diagram illustrates the core components typically found on a Certificate of Analysis for an analytical standard like this compound.

Caption: Core Components of a Certificate of Analysis.

Quantitative Data Summary

The following table summarizes the typical analytical tests, specifications, and representative results for a batch of high-purity this compound.

| Test | Specification | Result | Method |

| Appearance | White to off-white solid powder[3][4] | Conforms | Visual Inspection |

| Solubility | Soluble in DMSO[5] or Methanol | Conforms | Visual Inspection |

| Identity (¹H-NMR) | Consistent with the structure of this compound[3][4] | Conforms | ¹H Nuclear Magnetic Resonance |

| Identity (Mass Spec) | Consistent with the molecular weight of this compound[3][4] | Conforms | Mass Spectrometry (MS) |

| Purity (HPLC) | ≥ 98.0%[3] | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥ 98% Deuterium incorporation | 99.2% | Mass Spectrometry (MS) |

| Residual Solvents | Meets USP <467> requirements | Conforms | Gas Chromatography (GC) |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | Karl Fischer Titration |

| Impurities (e.g., NDMA, NDEA) | Below detection or within acceptable limits[6] | Not Detected | LC-MS/MS |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to separate and quantify this compound from its potential impurities.

-

Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm) is commonly used.[7]

-

Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile).

-

Gradient Program: A typical gradient might start with a low percentage of the organic phase, which is gradually increased to elute more hydrophobic impurities.

-

Flow Rate: Approximately 0.5 mL/min.

-

Detection: UV detection at a wavelength of 225 nm.[7]

-

Procedure: A solution of this compound is prepared in a suitable diluent (e.g., methanol or acetonitrile/water mixture) and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of this compound and determines the extent of deuterium incorporation.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) is typically used.

-

Analysis Mode: The analysis can be performed in either positive or negative ion mode, depending on the desired adduct ions.

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed for the presence of the expected molecular ion peak corresponding to the molecular weight of this compound (C24H26D3N5O3).[8]

-

Procedure for Isotopic Purity: High-resolution mass spectrometry is used to determine the distribution of isotopic peaks. The relative intensities of the peaks corresponding to the deuterated (d3) and non-deuterated (d0) forms of Valsartan are measured to calculate the isotopic purity.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Methanol-d4).

-

Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared to the expected spectrum for the this compound structure. The absence or significant reduction of the signal corresponding to the protons replaced by deuterium confirms the isotopic labeling.

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a batch of this compound.

Caption: Workflow for Purity Assessment of this compound.

Conclusion

A thorough understanding and critical evaluation of the Certificate of Analysis for this compound are paramount for ensuring the quality and reliability of experimental data in research and drug development. The purity, isotopic enrichment, and structural integrity of this internal standard directly impact the accuracy of pharmacokinetic, metabolic, and other quantitative studies. By familiarizing themselves with the analytical techniques and data presented in this guide, researchers can confidently assess the suitability of their this compound standard for its intended application.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. 缬沙坦 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 3. medkoo.com [medkoo.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. fda.gov [fda.gov]

- 7. Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Acanthus Research [acanthusresearch.com]

Methodological & Application

Quantitative analysis of Valsartan in human plasma with Valsartan-d3

An Application Note for the Quantitative Analysis of Valsartan in Human Plasma using a Validated LC-MS/MS Method

Introduction

Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. Accurate and reliable quantification of Valsartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Valsartan in human plasma, utilizing its deuterated stable isotope, Valsartan-d3, as the internal standard (IS) to ensure high accuracy and precision. The protocol employs a solid-phase extraction (SPE) technique for sample clean-up, providing high recovery and minimizing matrix effects.

Principle

The method involves the extraction of Valsartan and the internal standard (this compound) from human plasma using solid-phase extraction. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard compensates for potential variability during sample preparation and analysis, leading to reliable quantification.[1]

Materials and Instrumentation

Reagents and Chemicals

-

Valsartan reference standard (Purity ≥99%)

-

This compound internal standard (Purity ≥99%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (K3EDTA)

Instrumentation

-

Liquid Chromatography: Shimadzu, Waters ACQUITY, or equivalent UPLC/HPLC system.

-

Mass Spectrometer: Sciex API 4000/5500, Waters Xevo TQ, or equivalent triple quadrupole mass spectrometer with an ESI source.

-

SPE Cartridges: Oasis HLB (30 mg/1 cc) or equivalent.[1]

-

Analytical Column: C18 column (e.g., Waters XBridge C18, 100 × 4.6 mm, 3.5 µm).[2]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Valsartan and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Valsartan primary stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of approximately 1000 ng/mL.

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate Valsartan working standard solutions to prepare a series of calibration standards. A typical concentration range is 5.00 ng/mL to 10,000 ng/mL.[3]

-

Quality Control (QC) Samples: Independently prepare QC samples in drug-free plasma at four concentration levels:

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol outlines the steps for extracting Valsartan from plasma samples.

References

- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 3. scielo.br [scielo.br]

Application Notes & Protocols for a Pharmacokinetic Study Utilizing Valsartan-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting a pharmacokinetic (PK) study of valsartan using Valsartan-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis by mass spectrometry, offering high accuracy and precision by correcting for variability during the analytical process.[1][2][3]

Introduction to Valsartan and the Role of this compound

Valsartan is an orally active, potent, and specific angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor subtype, leading to reduced blood pressure.[4][5] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for dose optimization and ensuring therapeutic efficacy.

A key component of a robust bioanalytical method is the internal standard (IS), which is added to samples to control for variability in sample extraction, injection volume, and ionization efficiency.[2][3][6] this compound, a deuterated version of valsartan, is the ideal internal standard for pharmacokinetic studies. Because its physicochemical properties are nearly identical to valsartan, it co-elutes chromatographically and experiences the same matrix effects, allowing for highly accurate quantification of the analyte.[1][3] The stable isotope label provides a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard.[2]

Pharmacokinetic Study Design: A Single-Dose, Open-Label Study in Healthy Volunteers

This protocol outlines a typical single-dose, open-label pharmacokinetic study in healthy human volunteers.

Objective: To determine the pharmacokinetic profile of a single oral dose of valsartan in healthy subjects.

Study Population: A cohort of healthy male and/or female volunteers, typically between the ages of 18 and 45.[7]

Study Design:

-

Screening: Potential subjects undergo a thorough medical screening, including a physical examination, ECG, and standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) to ensure they meet the inclusion criteria.[7]

-

Dosing: After an overnight fast, subjects receive a single oral dose of valsartan (e.g., 80 mg).[8][9]

-

Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points. A typical sampling schedule would be pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[8]

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled cryovials and stored at -70°C or lower until analysis.[10]

Bioanalytical Method: LC-MS/MS Quantification of Valsartan in Plasma

The concentration of valsartan in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials and Reagents

-

Valsartan reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (for calibration standards and quality controls)

Experimental Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting valsartan from plasma samples.[10][11][12]

-

Sample Thawing: Allow plasma samples, calibration standards, and quality controls to thaw at room temperature.

-

Aliquoting: In a microcentrifuge tube, pipette 100 µL of plasma.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each tube and vortex briefly. The internal standard should be added as early as possible in the sample processing to account for variability.[13]

-

Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[10] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution suitable for separating valsartan from endogenous plasma components. A typical starting condition is 70:30 (A:B). |

| Flow Rate | 0.4 mL/min[10] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative ion mode.[10][14] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Valsartan) | e.g., m/z 436.2 → 291.2 |

| MRM Transition (this compound) | e.g., m/z 439.2 → 294.2[10] |

| Instrument Parameters | Optimized declustering potential, collision energy, and other source parameters. |

Data Analysis and Presentation

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of valsartan to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The concentrations of valsartan in the unknown samples are then calculated from this curve. The linear range for valsartan in plasma is often established between 10 ng/mL and 5000 ng/mL.[9]

Pharmacokinetic Parameters

The plasma concentration-time data for each subject is used to calculate the following key pharmacokinetic parameters using non-compartmental analysis:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.

-

t1/2: Elimination half-life.

Representative Pharmacokinetic Data

The following table summarizes typical pharmacokinetic parameters for a single 80 mg oral dose of valsartan in healthy volunteers under fasting conditions.

| Parameter | Mean Value | Standard Deviation (SD) |

| Cmax (ng/mL) | 3156 | 869 |

| Tmax (h) | 3.67 | 0.98 |

| AUC0-24h (ng·h/mL) | 20181 | 3535 |

| AUC0-∞ (ng·h/mL) | 20576 | 3540 |

| t1/2 (h) | 6.72 | 1.25 |

Data adapted from a study in healthy volunteers after a single 80 mg dose of valsartan.[9]

Food can affect the absorption of valsartan, typically decreasing the AUC by about 40% and Cmax by about 50%.[4][15]

Visualizations

Experimental Workflow

Caption: Workflow of a pharmacokinetic study.

Role of this compound in Bioanalysis

Caption: Role of the internal standard.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the accurate quantification of valsartan in biological matrices. This methodology is fundamental for defining the pharmacokinetic profile of valsartan, supporting drug development, and informing clinical use. The detailed protocols and study design considerations outlined in these application notes serve as a comprehensive guide for professionals in the field of pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. laboratoriochile.cl [laboratoriochile.cl]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. synapse.koreamed.org [synapse.koreamed.org]

- 8. Pharmacokinetic and bioequivalence study of two brands of valsartan tablets in healthy male volunteers | Scilit [scilit.com]

- 9. Determination of Valsartan in Human Plasma by LC-MS/MS in Pharmacokinetic Study of Valsartan Tablets at the Fasted and Fed States [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 14. researchgate.net [researchgate.net]

- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]

Application Notes and Protocols for In Vitro Metabolism Studies of Valsartan with Valsartan-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan is an angiotensin II receptor blocker (ARB) primarily used to treat high blood pressure and heart failure. While it is largely excreted unchanged, a minor portion of the drug undergoes metabolism.[1][2][3] Understanding the in vitro metabolism of valsartan is crucial for predicting potential drug-drug interactions and characterizing its pharmacokinetic profile. The primary metabolic pathway for valsartan is the formation of its valeryl-4-hydroxy metabolite.[1][2][4][5] In vitro studies have identified cytochrome P450 2C9 (CYP2C9) as the main enzyme responsible for this transformation.[1][2][4][5]

These application notes provide detailed protocols for conducting in vitro metabolism studies of valsartan using human liver microsomes and recombinant CYP enzymes. The use of a stable isotope-labeled internal standard, such as Valsartan-d3, is essential for accurate quantification of valsartan and its metabolite by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro metabolism studies of valsartan.

Table 1: Michaelis-Menten Kinetic Parameters for 4-Hydroxyvalsartan Formation in Human Liver Microsomes [2][3][4]

| Parameter | Value Range | Units |

| Apparent Km | 41.9 - 55.8 | µM |

| Apparent Vmax | 27.2 - 216.9 | pmol/min/mg protein |

Table 2: Inhibition Constants (Ki) Related to Valsartan and CYP2C9 [4]

| Inhibitor | Substrate (Probe Activity) | Ki Value | Inhibition Type |

| Valsartan | Diclofenac (4'-hydroxylation) | 46.1 | µM |

| Diclofenac | Valsartan (4-hydroxylation) | 1.2 | µM |

Experimental Protocols

Protocol 1: Determination of Valsartan Metabolism in Human Liver Microsomes (HLMs)

Objective: To determine the kinetic parameters (Km and Vmax) of 4-hydroxyvalsartan formation from valsartan in HLMs.

Materials:

-

Valsartan

-

This compound (internal standard)

-

4-Hydroxyvalsartan (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Purified water

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of valsartan and 4-hydroxyvalsartan in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a stock solution of this compound in methanol to be used as the internal standard (IS).

-

Prepare working solutions of valsartan at various concentrations by serial dilution in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer (pH 7.4)

-

Pooled HLMs (final protein concentration, e.g., 0.1-0.5 mg/mL)

-

Valsartan working solution (to achieve a range of final concentrations, e.g., 1-100 µM)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 10-60 minutes, within the linear range of metabolite formation).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold acetonitrile containing the internal standard (this compound).

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the quantification of 4-hydroxyvalsartan.

-

Use a suitable C18 column for chromatographic separation.

-

The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-